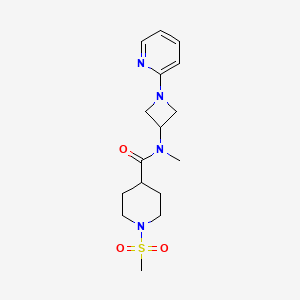

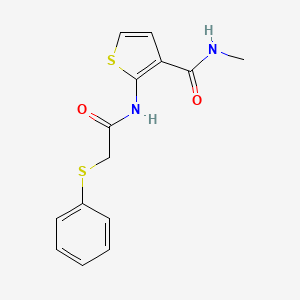

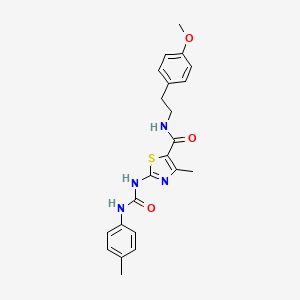

![molecular formula C14H16N4O4S B2486647 2-甲氧基-5-{4H,5H,6H,7H-吡唑并[1,5-a]吡嗪-5-磺酰基}苯甲酰胺 CAS No. 2034593-43-4](/img/structure/B2486647.png)

2-甲氧基-5-{4H,5H,6H,7H-吡唑并[1,5-a]吡嗪-5-磺酰基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Several studies have detailed the synthesis of closely related pyrazole derivatives, highlighting methods that may be applicable to the synthesis of the compound . For example, substituted pyrazole derivatives have been prepared from various starting materials, involving reactions with methylhydrazine or phenylhydrazine, and employing acetyl chloride for acetylation to yield N-acetyl analogues. Such methods underline the versatility in synthesizing pyrazole-containing compounds, which could potentially be adapted for the specific compound you are interested in (Abdulla et al., 2013; Abdulla et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various spectroscopic methods, including IR, NMR, and X-ray diffraction analysis. These techniques provide detailed information on the spatial structure of the compounds, which is critical for understanding their chemical behavior and potential applications (Jiang et al., 2012).

Chemical Reactions and Properties

Research has explored the reactions of pyrazoline derivatives with secondary amines and paraformaldehyde to yield N-substituted pyrazoline derivatives, offering insights into the chemical reactivity of these compounds. The structure assignments based on chemical and spectroscopic evidence provide a basis for understanding the chemical properties of similar compounds (Abdulla et al., 2013).

Physical Properties Analysis

Studies on related compounds have included analysis of their absorption and fluorescence spectral characteristics, which are influenced by the substituents in the pyrazole moiety and solvent polarity. These findings are important for understanding the physical properties of pyrazole-containing compounds and their potential applications in materials science (Jiang et al., 2012).

Chemical Properties Analysis

The chemical properties of related compounds, such as their reactivity and potential for forming intramolecular hydrogen bonds, have been explored. These studies provide valuable information on the behavior of pyrazole derivatives under various chemical conditions, which could be relevant for the synthesis and application of the compound you are interested in (Ivachtchenko et al., 2011).

科学研究应用

有机合成中间体

该化合物是有机中间体,具有硼酸酯和磺酰胺基团 . 它可以通过亲核反应和酰胺化反应合成 . 这使得它成为合成其他复杂有机化合物的宝贵组成部分。

药物合成

硼酸化合物,该化合物是其中的一部分,通常用于在药物的有机合成中保护二醇 . 它们被用于氨基酸的不对称合成、狄尔斯-阿尔德反应和铃木偶联反应 .

酶抑制剂

在药物应用研究中,硼酸化合物通常用作酶抑制剂或特异性配体药物 . 它们在治疗肿瘤和微生物感染方面具有潜在应用 .

抗癌药物

硼酸化合物也可用于治疗抗癌药物 . 这为肿瘤学和癌症治疗研究开辟了潜在的应用。

荧光探针

硼酸化合物还可以用作荧光探针,用于识别过氧化氢、糖、铜和氟离子以及儿茶酚胺 . 这使它们在各种分析化学应用中变得有用。

药物载体

硼酸酯键广泛用于构建刺激响应性药物载体 . 这些载体不仅可以装载抗癌药物,还可以递送胰岛素和基因 . 药物通过共价或非共价相互作用负载到载体上,并利用硼酸酯键在不同环境中的形成和断裂来实现药物的受控释放 .

负向变构调节剂

该化合物已被鉴定为代谢型谷氨酸受体亚型 2 (“mGluR2”) 的负向变构调节剂 (NAM) . 这表明其在神经科学和药理学方面具有潜在应用。

氧化研究

该化合物作为 6,7-二氢吡唑并[1,5-a]嘧啶家族的一部分,会发生空气氧化 . 这使得它成为与氧化反应及其机制相关的研究的潜在候选者 .

作用机制

Target of Action

The primary target of this compound, also known as 5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-2-methoxybenzamide, is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a G-protein-coupled receptor that plays a key role in the modulation of synaptic transmission and neuronal excitability in the central nervous system (CNS) by binding to the neurotransmitter glutamate .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of the mGluR2 receptor . This means it binds to a site on the receptor that is distinct from the active site where glutamate binds. This binding changes the receptor’s conformation, reducing its response to glutamate and thus modulating the receptor’s activity .

Biochemical Pathways

The mGluR2 receptor is involved in various biochemical pathways in the CNS. Upon activation by glutamate, the receptor engages intracellular signaling partners, leading to various cellular events . As a NAM, this compound reduces the receptor’s response to glutamate, thereby modulating these pathways .

Pharmacokinetics

Cyclic derivatives of these compounds, such as dihydropyrazolo pyrazin-4 (5h)-ones, have shown improved plasma exposure , suggesting potential strategies for improving the bioavailability of this compound.

Result of Action

The modulation of mGluR2 receptor activity by this compound can have various effects at the molecular and cellular level. For instance, negative allosteric modulation of mGluR2 has been associated with potential therapeutic effects in various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s stability, as related compounds have been found to undergo intramolecular reactions under basic conditions . Additionally, factors such as the presence of other molecules, temperature, and the specific cellular environment can also influence the compound’s action and efficacy.

属性

IUPAC Name |

5-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-22-13-3-2-11(8-12(13)14(15)19)23(20,21)17-6-7-18-10(9-17)4-5-16-18/h2-5,8H,6-7,9H2,1H3,(H2,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJLCTOBLTZYHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

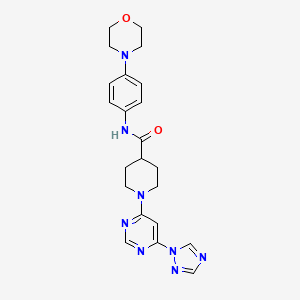

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)

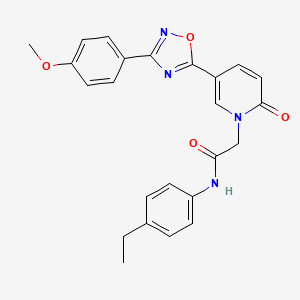

![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)

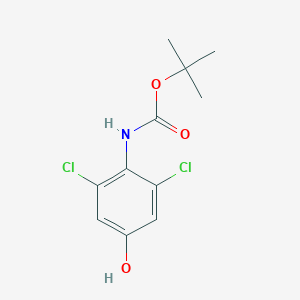

![4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2486575.png)

![Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2486579.png)